NIR-Thiol dinitrobenzenesulfonate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

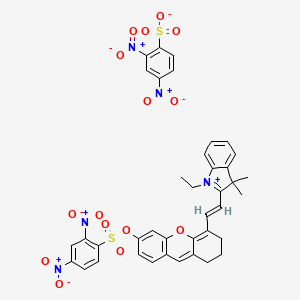

Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C39H33N5O15S2 |

|---|---|

Peso molecular |

875.8 g/mol |

Nombre IUPAC |

2,4-dinitrobenzenesulfonate;[5-[(E)-2-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-yl] 2,4-dinitrobenzenesulfonate |

InChI |

InChI=1S/C33H30N3O8S.C6H4N2O7S/c1-4-34-27-11-6-5-10-26(27)33(2,3)31(34)17-13-21-8-7-9-23-18-22-12-15-25(20-29(22)43-32(21)23)44-45(41,42)30-16-14-24(35(37)38)19-28(30)36(39)40;9-7(10)4-1-2-6(16(13,14)15)5(3-4)8(11)12/h5-6,10-20H,4,7-9H2,1-3H3;1-3H,(H,13,14,15)/q+1;/p-1/b17-13+; |

Clave InChI |

LKUGARKBEIHOQY-IWSIBTJSSA-M |

SMILES isomérico |

CC[N+]1=C(C(C2=CC=CC=C21)(C)C)/C=C/C3=C4C(=CC5=C(O4)C=C(C=C5)OS(=O)(=O)C6=C(C=C(C=C6)[N+](=O)[O-])[N+](=O)[O-])CCC3.C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)[O-] |

SMILES canónico |

CC[N+]1=C(C(C2=CC=CC=C21)(C)C)C=CC3=C4C(=CC5=C(O4)C=C(C=C5)OS(=O)(=O)C6=C(C=C(C=C6)[N+](=O)[O-])[N+](=O)[O-])CCC3.C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)[O-] |

Origen del producto |

United States |

Foundational & Exploratory

A Technical Guide to NIR-Thiol Dinitrobenzenesulfonate Probes for Thiol Detection

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of near-infrared (NIR) fluorescent probes utilizing the dinitrobenzenesulfonate moiety for the detection of biological thiols. These "turn-on" probes are invaluable tools for studying the roles of crucial thiols such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH) in various physiological and pathological processes. This guide covers the core principles, quantitative data, experimental protocols, and synthesis of these powerful molecular tools.

Core Principle and Mechanism of Action

NIR-Thiol dinitrobenzenesulfonate probes are a class of fluorescent sensors designed to be initially non-fluorescent or weakly fluorescent. Upon reaction with a thiol-containing molecule, they exhibit a significant increase in fluorescence intensity in the near-infrared spectrum. This "turn-on" mechanism is highly advantageous for biological imaging as it provides a high signal-to-noise ratio.

The underlying mechanism of action is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing dinitrobenzenesulfonyl group acts as a fluorescence quencher. Biological thiols, being potent nucleophiles, attack the electron-deficient aromatic ring of the dinitrobenzenesulfonate group, leading to its cleavage from the fluorophore. This cleavage event disrupts the photoinduced electron transfer (PET) process that was quenching the fluorescence, thereby "turning on" the NIR emission of the core fluorophore.[1][2]

This reaction is highly selective for thiols over other biologically relevant nucleophiles like amines and alcohols, making these probes specific for detecting Cys, Hcy, and GSH.[3]

Quantitative Data Presentation

The performance of various this compound probes can be compared based on their photophysical and sensing properties. The following tables summarize key quantitative data for representative probes with different NIR fluorophore cores.

Table 1: Cyanine-Based this compound Probes

| Probe Name | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (ΦF) | Limit of Detection (LOD) | Response Time | Ref. |

| NIR-10 | 600 | 700 | >25-fold increase | Not specified | < 20 min | [4][5] |

| BT-DNBS | Not specified | 630 | Not specified | 49 nM (Cys), 80 nM (Hcy), 83 nM (GSH) | Not specified | [6] |

Table 2: BODIPY-Based this compound Probes

| Probe Name | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (ΦF) | Limit of Detection (LOD) | Response Time | Ref. |

| NIR-21 | 646 | 658 | 0.03 (off) to 0.48 (on with GSH) | 131 nM | 60 min | [4] |

| Probe 18 (in nanomicelles) | 600 | 660 | Not specified | Not specified | Not specified | [2] |

Table 3: Dicyanomethylene-4H-pyran-Based this compound Probes

| Probe Name | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (ΦF) | Limit of Detection (LOD) | Response Time | Ref. |

| Probe 17 | 560 | 690 | Not specified | 18 nM | Not specified | [2] |

| Probe 1 | Not specified | 670 | Not specified | 36 nM (Cys), 39 nM (Hcy), 48 nM (GSH) | < 5 min | [7] |

Signaling Pathway and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the thiol detection signaling pathway and typical experimental workflows for both in vitro and in vivo applications.

Thiol Detection Signaling Pathway

Caption: Signaling pathway of thiol detection by this compound probes.

Experimental Workflow: In Vitro Live-Cell Imaging

Caption: A typical workflow for in vitro live-cell imaging of thiols.

Experimental Workflow: In Vivo Animal Imaging

Caption: A generalized workflow for in vivo imaging of thiols in an animal model.

Experimental Protocols

The following are representative, detailed protocols for the application of this compound probes. Researchers should optimize these protocols for their specific probe, cell line, or animal model.

In Vitro Live-Cell Imaging Protocol

-

Cell Culture: Plate cells (e.g., HeLa or A431) in glass-bottom dishes or 96-well plates suitable for fluorescence microscopy and culture until they reach the desired confluency.

-

Control Group (Optional): For a negative control, pre-treat a subset of cells with 1 mM N-ethylmaleimide (NEM), a thiol-blocking agent, in culture medium for 30 minutes.

-

Probe Preparation: Prepare a stock solution of the this compound probe (e.g., 1 mM in DMSO). Dilute the stock solution in pre-warmed culture medium to a final working concentration (typically 1-10 µM).

-

Incubation: Remove the culture medium from the cells and add the probe-containing medium. Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.

-

Washing: Aspirate the probe-containing medium and wash the cells three times with pre-warmed phosphate-buffered saline (PBS) or a suitable imaging buffer to remove excess probe.

-

Imaging: Add fresh imaging buffer to the cells. Image the cells using a fluorescence microscope equipped with appropriate NIR excitation and emission filters (refer to the specific probe's spectral data).

In Vivo Animal Imaging Protocol

-

Animal Model: Utilize an appropriate animal model (e.g., a tumor-bearing nude mouse).

-

Probe Preparation: Dissolve the this compound probe in a biocompatible solvent (e.g., a mixture of DMSO and saline). The final concentration will depend on the specific probe and animal model, but a typical dose might be in the range of 20-160 nanomoles per mouse.[3]

-

Probe Administration: Anesthetize the animal using a suitable anesthetic (e.g., isoflurane). Administer the probe solution via intraperitoneal or intravenous injection.

-

Imaging: Place the anesthetized animal in an in vivo imaging system. Acquire fluorescence images at various time points post-injection (e.g., 30 min, 1h, 2h, 4h, etc.) to monitor the probe's distribution and activation. Use appropriate NIR excitation and emission filters for image acquisition.

-

Ex Vivo Analysis (Optional): After the final in vivo imaging time point, the animal can be euthanized, and major organs or tissues of interest can be excised for ex vivo imaging to confirm the probe's biodistribution.

Synthesis of this compound Probes

The synthesis of these probes generally involves a two-part strategy: the synthesis of the core NIR fluorophore with a reactive site (often a hydroxyl or amino group), followed by the attachment of the 2,4-dinitrobenzenesulfonyl group.

Representative Synthesis of a Cyanine-Based Probe

A common route for synthesizing a cyanine-based NIR-thiol probe involves the following steps:

-

Synthesis of the Cyanine Fluorophore with a Piperazine Moiety: Commercially available IR-780 iodide is reacted with an excess of anhydrous piperazine in a solvent like anhydrous N,N-dimethylformamide (DMF) at an elevated temperature (e.g., 85°C). This step introduces a reactive secondary amine via the piperazine linker.[8]

-

Sulfonylation: The resulting cyanine-piperazine intermediate is then reacted with 2,4-dinitrobenzenesulfonyl chloride in an anhydrous solvent such as dichloromethane (DCM) in the presence of a base (e.g., triethylamine) to yield the final this compound probe.

Representative Synthesis of a BODIPY-Based Probe

For BODIPY-based probes, the strategy often involves modifying a pre-existing BODIPY core:

-

Functionalization of the BODIPY Core: A BODIPY fluorophore is synthesized or modified to contain a reactive hydroxyl group.

-

Attachment of the Dinitrobenzenesulfonyl Group: The hydroxyl-functionalized BODIPY is then reacted with 2,4-dinitrobenzenesulfonyl chloride in the presence of a base to form the final probe.

Researchers should consult the primary literature for detailed synthetic procedures and characterization data for specific probes.

This technical guide provides a solid foundation for understanding and utilizing this compound probes. By leveraging the information presented here, researchers and drug development professionals can effectively employ these powerful tools to investigate the intricate roles of biological thiols in health and disease.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Near-Infrared Probes for Biothiols (Cysteine, Homocysteine, and Glutathione): A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. BT-DNBS : a novel cyanine-based turn-on fluorescent probe with large Stokes shift for sensitive and selective detection of biothiols in live-cell imag ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07109C [pubs.rsc.org]

- 7. Bioimaging and Sensing Thiols In Vivo and in Tumor Tissues Based on a Near-Infrared Fluorescent Probe with Large Stokes Shift - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparation of a cyanine-based fluorescent probe for highly selective detection of glutathione and its use in living cells and tissues of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide on the Core Mechanism of Action of NIR-Thiol Dinitrobenzenesulfonate Probes

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the chemical principles, operational mechanisms, and practical applications of near-infrared (NIR) fluorescent probes utilizing a 2,4-dinitrobenzenesulfonyl (DNBS) functional group for the detection of biological thiols.

Introduction: The Significance of Biothiol Detection

Biothiols, including cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are essential sulfur-containing molecules that play a pivotal role in maintaining cellular redox homeostasis, detoxification, and various signal transduction pathways.[1] Aberrant concentrations of these biothiols are implicated in a range of pathologies, such as cancer, cardiovascular diseases, and neurodegenerative disorders.[1] Consequently, the development of sensitive and selective methods for monitoring biothiol levels in living systems is of paramount importance. Near-infrared (NIR) fluorescent probes offer significant advantages for biological imaging, including deeper tissue penetration, reduced light scattering, and minimal background autofluorescence, making them ideal for in vivo studies.[2] Probes functionalized with the 2,4-dinitrobenzenesulfonyl group have emerged as a robust class of tools for the "turn-on" fluorescent detection of these critical analytes.[3][4]

Core Mechanism of Action: Thiol-Induced SNAr Reaction

The fundamental sensing mechanism of NIR-Thiol dinitrobenzenesulfonate probes is based on a thiol-induced aromatic nucleophilic substitution (Sngcontent-ng-c4139270029="" class="ng-star-inserted">NAr) reaction.[5][6] The 2,4-dinitrobenzenesulfonyl moiety serves a dual purpose: it is both a thiol-reactive recognition site and a potent fluorescence quencher, often through a Photoinduced Electron Transfer (PET) process.[5]

In its native state, the probe is non-fluorescent or weakly fluorescent (the "Off" state). The electron-deficient aromatic ring of the DNBS group quenches the fluorescence of the attached NIR fluorophore. Upon introduction of a biological thiol (e.g., GSH), the nucleophilic thiol group attacks the carbon atom of the DNBS ether linkage.[4][5] This irreversible reaction cleaves the DNBS group from the fluorophore, disrupting the PET process and restoring the fluorophore's native fluorescence, leading to a significant "turn-on" signal in the NIR region (the "On" state).[3][7]

Mechanism-Based Selectivity

While many probes react with Cys, Hcy, and GSH, selectivity can be engineered based on subtle mechanistic differences. The discrimination between GSH and the amino-thiols Cys/Hcy can be achieved through a two-step substitution-rearrangement mechanism that is unique to Cys and Hcy.[5][8]

-

GSH Reaction (Substitution Only): GSH reacts via the standard S

NAr mechanism, leading to the release of the fluorophore and a distinct fluorescent signal.[5][8] -

Cys/Hcy Reaction (Substitution-Rearrangement): Cys and Hcy initially react through the same substitution. However, the resulting thioether product can undergo a subsequent intramolecular O-N or O-S acyl rearrangement because of the proximate amino group. This rearrangement forms a more stable five- or six-membered ring, which can lead to a different photophysical response (e.g., a spectral shift), allowing for ratiometric detection or discrimination from GSH.[5][9]

Quantitative Performance Data

The efficacy of a fluorescent probe is defined by several key quantitative parameters. The table below summarizes the performance of several representative NIR probes that utilize the dinitrobenzenesulfonyl group for thiol detection.

| Probe Name | Fluorophore Core | λex (nm) | λem (nm) | Quantum Yield (ΦF) | Fold Enhancement | Limit of Detection (LOD) | Response Time | Target(s) | Ref. |

| NIR-4 | Squaraine | ~634 | 656 | 0.006 → 0.162 (Cys) | 33x (Cys), 22x (Hcy) | N/A | N/A | Cys, Hcy | [5][8] |

| NIR-10 | Cyanine | 600 | 700 | N/A | >25x | N/A | N/A | GSH, Cys, Hcy | [5][8] |

| NIR-11 | Cyanine | 720 (GSH) | 750 (GSH) | N/A | 45x (GSH) | 75 nM (GSH) | 60 min | GSH, Cys, Hcy | [5][8] |

| NIR-21 | BODIPY | 646 | 658 | 0.03 → 0.48 (GSH) | ~16x (GSH) | 131 nM | 60 min | GSH | [5] |

| DCMOS-N | Dicyanomethylene | N/A | N/A | N/A | N/A | 129 nM (Cys) | 2 min | Cys, Hcy, GSH | [2] |

| Unnamed | N/A | 620 | 688 | N/A | 160x (Cys) | 63 nM | <15 min | Cys | [4] |

N/A: Data not available in the cited sources.

Experimental Protocols

The following sections provide generalized yet detailed methodologies for the characterization and application of this compound probes.

This protocol outlines the steps to determine the probe's response, selectivity, and kinetics in an aqueous buffer system.

-

Reagent Preparation:

-

Prepare a stock solution of the NIR probe (e.g., 1 mM in DMSO).

-

Prepare stock solutions of biothiols (Cys, Hcy, GSH) and potential interfering species (e.g., other amino acids, reactive oxygen species) in a relevant buffer (e.g., 10 mM PBS, pH 7.4).

-

-

Fluorescence Response:

-

Dilute the probe stock solution to a final working concentration (e.g., 10 µM) in the buffer.

-

Record the fluorescence emission spectrum.

-

Add a saturating concentration of the target biothiol (e.g., 10-100 equivalents).

-

Incubate for the required reaction time until the signal plateaus.

-

Record the final fluorescence emission spectrum to determine the turn-on response and fold enhancement.[1]

-

-

Kinetics (Response Time):

-

To a solution of the probe, add the target biothiol.

-

Immediately begin recording the fluorescence intensity at the peak emission wavelength (λ

em) over time until the signal stabilizes.[1]

-

-

Selectivity Assay:

-

Prepare a series of solutions, each containing the probe and a different test species (target biothiols and various interferents) at a high concentration (e.g., 10-100 fold excess).

-

Incubate all solutions for a fixed period (e.g., 30-60 minutes).

-

Measure the fluorescence intensity of each solution to compare the probe's response to the target versus other species.[1]

-

-

Limit of Detection (LOD) Calculation:

-

Record the fluorescence intensity of the probe in the presence of increasing, sub-saturating concentrations of the target biothiol.

-

Plot the fluorescence intensity versus the thiol concentration. A linear relationship should be observed at low concentrations.[2]

-

Calculate the LOD using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurements and k is the slope of the linear calibration curve.

-

This protocol details the use of NIR-thiol probes for visualizing endogenous thiols in living cells.

-

Cell Culture:

-

Plate cells (e.g., HeLa or HepG2) on a suitable imaging dish (e.g., glass-bottom dish) and culture overnight in a standard incubator (37 °C, 5% CO

2).

-

-

Probe Loading:

-

Remove the culture medium and wash the cells gently with sterile PBS (pH 7.4).

-

Prepare a solution of the NIR-thiol probe in serum-free medium or PBS at a final concentration (e.g., 5-10 µM).

-

Incubate the cells with the probe solution for a specified time (e.g., 30 minutes) at 37 °C.[7]

-

-

Washing:

-

Remove the probe-containing medium and wash the cells two to three times with PBS to remove any excess, uninternalized probe.

-

-

Imaging:

-

Add fresh PBS or imaging medium to the cells.

-

Visualize the cells using a confocal laser scanning microscope equipped with appropriate lasers and emission filters for the NIR fluorophore.

-

-

Control Experiments:

-

Positive Control: To confirm the probe responds to intracellular thiols, pre-treat cells with a known thiol-depleting agent like N-ethylmaleimide (NEM). Then, load the probe and image; the fluorescence should be significantly lower. Subsequently, the NEM-treated cells can be incubated with exogenous GSH or Cys to observe fluorescence recovery.[1]

-

Negative Control: Image cells that have not been loaded with the probe to assess background autofluorescence.

-

Conclusion

This compound probes represent a powerful and versatile class of chemical tools for the detection and imaging of biological thiols. Their mechanism, centered on a highly specific and irreversible thiol-promoted SNAr reaction, enables a robust "turn-on" NIR fluorescence response with high sensitivity and selectivity. By understanding the core principles of their action and applying rigorous experimental protocols, researchers can effectively leverage these probes to investigate the complex roles of biothiols in health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. storage.imrpress.com [storage.imrpress.com]

- 3. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A near-infrared turn on fluorescent probe for biothiols detection and its application in living cells (2017) | Caixia Yin | 49 Citations [scispace.com]

- 5. Near-Infrared Probes for Biothiols (Cysteine, Homocysteine, and Glutathione): A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of a BODIPY disulfonate near-infrared fluorescence-enhanced probe with high selectivity to endogenous glutathione and two-photon fluorescent turn-on through thiol-induced SNAr substitution - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Fluorescent Probes for Live Cell Thiol Detection [mdpi.com]

A Technical Guide to Dinitrobenzenesulfonyl-Cyanine (DNBSCy): A Turn-On NIR Probe for Thiol Detection

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of dinitrobenzenesulfonyl-cyanine (DNBSCy), a near-infrared (NIR) fluorescent probe for the detection of biological thiols. Also known as NIR-Thiol dinitrobenzenesulfonate, DNBSCy operates on a "turn-on" mechanism, exhibiting enhanced fluorescence in the NIR spectrum upon reaction with thiols such as glutathione, cysteine, and homocysteine. This document details the probe's mechanism of action, provides a summary of its quantitative performance characteristics, and outlines experimental protocols for its synthesis and application in various biological contexts, including serum analysis and intracellular imaging. The guide is intended to serve as a valuable resource for researchers in chemistry, biology, and pharmacology engaged in the study of redox biology and the development of diagnostic and therapeutic agents targeting thiol-related pathways.

Introduction

Biological thiols, including glutathione (GSH), cysteine (Cys), and homocysteine (Hcy), are crucial for maintaining cellular redox homeostasis and are implicated in a multitude of physiological and pathological processes. The ability to accurately detect and quantify these molecules in biological systems is of paramount importance. Dinitrobenzenesulfonyl-cyanine (DNBSCy) has emerged as a powerful tool for this purpose. It is a reaction-based probe that offers high selectivity and sensitivity for thiols, with the significant advantage of operating in the near-infrared (NIR) window (around 700 nm), which minimizes background interference from biological samples.[1]

The core of the DNBSCy probe consists of a cyanine fluorophore functionalized with a 2,4-dinitrobenzenesulfonyl (DNBS) group. The DNBS moiety serves as both a recognition site for thiols and a quencher of the cyanine's fluorescence.[2]

Mechanism of Action

The detection of thiols by DNBSCy is based on a nucleophilic aromatic substitution reaction. The sulfhydryl group of a thiol attacks the electron-deficient benzene ring of the DNBS group, leading to the cleavage of the sulfonyl ester bond. This reaction releases the unquenched cyanine dye, resulting in a significant increase in its fluorescence emission in the NIR region. This "turn-on" response allows for the sensitive detection of thiols.[1][2]

The reaction with thiols also induces a noticeable colorimetric change in the solution, from light green to blue, allowing for visual detection.[1]

References

- 1. A turn-on NIR fluorescence and colourimetric cyanine probe for monitoring the thiol content in serum and the glutathione reductase assisted glutathione redox process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BT-DNBS : a novel cyanine-based turn-on fluorescent probe with large Stokes shift for sensitive and selective detection of biothiols in live-cell imag ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07109C [pubs.rsc.org]

The Photophysics of Dinitrobenzenesulfonate-Based Thiol Sensors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties, signaling mechanisms, and experimental applications of dinitrobenzenesulfonate (DNBS)-based fluorescent probes for the detection of thiols. These sensors are invaluable tools in chemical biology and drug development for monitoring crucial biological thiols such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH).

Core Principle: Thiol-Activated Fluorescence

Dinitrobenzenesulfonate-based thiol sensors operate on a "turn-on" fluorescence mechanism. The dinitrobenzenesulfonyl group acts as an efficient fluorescence quencher, typically through a photoinduced electron transfer (PET) process. In its native state, the probe is either non-fluorescent or weakly fluorescent. Upon reaction with a thiol-containing analyte, the sulfonyl ester moiety is cleaved via nucleophilic aromatic substitution.[1][2] This cleavage releases the free fluorophore, restoring its native fluorescence and resulting in a significant, often several hundred-fold, increase in emission intensity.[3] This direct and rapid reaction allows for the sensitive and selective quantification of thiols in various biological and environmental samples.

Quantitative Photophysical Data

The photophysical characteristics of DNBS-based thiol sensors are largely determined by the specific fluorophore scaffold to which the DNBS quenching group is attached. A variety of fluorophores, including coumarin, fluorescein, BODIPY, and cyanine dyes, have been utilized to create a palette of sensors with diverse spectral properties. The following table summarizes key quantitative data for a selection of representative probes.

| Fluorophore Scaffold | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (ΦF) * | Detection Limit (LOD) | Fold Increase | Reference |

| Coumarin Derivative | ~394 | ~475 | - | ~1 µM (for Cys) | 5.6 - 12 | [2] |

| Fluorescein Derivative | ~485 | ~520 | 0.65 (GSH), 0.91 (Cys), 0.47 (Hcy) | 10⁻⁷ - 10⁻⁸ M | 61 | [3] |

| BODIPY Derivative | ~527 | ~570 | - | Micromolar range | 20 - 25 | [2] |

| Red-Emissive Donor-Acceptor | 560 | 623 | - | ~3 µM | 60 (GSH), 110-120 (Cys/Hcy) | [2] |

| Far-Red Emitting BODIPY | - | 610 | 0.63 (with H₂S) | 85 nM (Cys), 68 nM (H₂S) | 81-122 | [4] |

| Near-Infrared Cyanine | 600 | 700 | - | - | - | [5] |

| Dicyanomethylene-benzopyran | - | 658 | - | 0.22 µM (for PhSH) | - | [5] |

Note: Quantum yield is reported for the thiol-adduct (activated probe).

Experimental Protocols

The successful application of dinitrobenzenesulfonate-based thiol sensors relies on precise and reproducible experimental procedures. Below are detailed methodologies for key experiments.

General Protocol for Thiol Detection

This protocol outlines the general steps for quantifying thiols in a sample using a DNBS-based fluorescent probe.

-

Reagent Preparation:

-

Prepare a stock solution of the dinitrobenzenesulfonate-based thiol sensor in a suitable organic solvent (e.g., DMSO or acetonitrile).

-

Prepare a reaction buffer appropriate for the experimental conditions, typically a phosphate or HEPES buffer at physiological pH (e.g., 10 mM HEPES, pH 7.4).[1]

-

Prepare a series of standard solutions of the thiol to be quantified (e.g., cysteine, glutathione) in the reaction buffer.

-

-

Fluorescence Measurement:

-

In a 96-well plate or a cuvette, add the sample or thiol standard to the reaction buffer.

-

Add the sensor stock solution to the wells/cuvette to achieve the desired final concentration (typically in the low micromolar range).

-

Incubate the reaction mixture for a specified time (e.g., 5-15 minutes) at a controlled temperature (e.g., 37°C) to allow for the reaction to complete.[1]

-

Measure the fluorescence intensity using a spectrofluorometer or a plate reader at the predetermined excitation and emission wavelengths for the specific probe.

-

-

Data Analysis:

-

Subtract the fluorescence of a blank sample (containing the sensor but no thiol) from all readings.

-

Plot the fluorescence intensity as a function of the thiol concentration for the standard solutions to generate a calibration curve.

-

Determine the concentration of the unknown sample by interpolating its fluorescence intensity on the calibration curve.

-

Synthesis of a Representative BODIPY-DNBS Thiol Probe

The synthesis of these probes generally involves the functionalization of a parent fluorophore with a dinitrobenzenesulfonyl group.

-

Synthesis of the BODIPY Core: The BODIPY fluorophore can be synthesized through various established methods, often involving the condensation of a pyrrole derivative with an acyl chloride in the presence of a Lewis acid, followed by complexation with boron trifluoride.

-

Functionalization with DNBS: The hydroxyl- or amino-functionalized BODIPY dye is then reacted with 2,4-dinitrobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) in an anhydrous organic solvent (e.g., dichloromethane or acetonitrile). The reaction mixture is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography.

-

Purification: The resulting BODIPY-DNBS probe is purified using column chromatography on silica gel to yield the final product. Characterization is typically performed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is a critical parameter for characterizing the efficiency of a fluorescent probe. The comparative method using a well-characterized standard is commonly employed.

-

Selection of a Standard: Choose a fluorescence standard with a known quantum yield and with absorption and emission spectra that overlap with the sample of interest. Common standards include quinine sulfate, fluorescein, and rhodamine derivatives.

-

Absorbance Measurements: Prepare a series of dilute solutions of both the standard and the thiol-activated probe in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Fluorescence Measurements: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental settings.

-

Data Analysis:

-

Integrate the area under the emission spectra for both the standard and the sample.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²) where Φ_std is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

-

Visualizing the Mechanisms and Workflows

Graphical representations are essential for understanding the complex processes involved in thiol sensing. The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.

References

NIR-Thiol Dinitrobenzenesulfonate: A Technical Guide to Synthesis, Structure, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a near-infrared (NIR) fluorescent probe for the detection of biological thiols, herein referred to as NIR-Thiol Dinitrobenzenesulfonate. This document details its chemical structure, synthesis, mechanism of action, and key performance data, making it a valuable resource for researchers in the fields of chemical biology, drug discovery, and in vivo imaging.

Core Structure and Sensing Mechanism

This compound is a sophisticated molecular sensor designed to exhibit fluorescence in the near-infrared spectrum upon reaction with biological thiols such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH).[1] Its architecture is composed of two key functional units: a NIR fluorophore and a thiol-reactive 2,4-dinitrobenzenesulfonate moiety.

The underlying sensing principle is based on a nucleophilic aromatic substitution (SNAr) reaction. In its native state, the 2,4-dinitrobenzenesulfonate group acts as a fluorescence quencher, rendering the probe non-fluorescent. Upon interaction with a thiol-containing molecule, the thiol group displaces the dinitrobenzenesulfonate moiety. This cleavage event liberates the NIR fluorophore from the quenching effect, resulting in a significant "turn-on" fluorescence signal.[2][3] This reaction is highly selective for thiols over other biologically relevant amino acids.[1]

The following diagram illustrates the generalized structure and the thiol-mediated activation of the probe.

Caption: Generalized sensing mechanism of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the construction of the core NIR fluorophore, followed by the introduction of the thiol-reactive dinitrobenzenesulfonate group. The following is a representative synthesis protocol adapted from the literature for a similar class of probes.

Experimental Protocol

Synthesis of the NIR Fluorophore Intermediate:

-

Step 1: Condensation Reaction. A mixture of the appropriate aromatic aldehyde and a suitable active methylene compound is dissolved in a polar aprotic solvent such as acetonitrile.

-

Step 2: Cyclization. A catalytic amount of a base (e.g., piperidine) is added to the solution, and the mixture is refluxed for several hours.

-

Step 3: Purification. The reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried under vacuum to yield the NIR fluorophore intermediate.

Synthesis of the Final Probe (this compound):

-

Step 1: Dissolution. The NIR fluorophore intermediate is dissolved in a dry aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Step 2: Addition of Base. A non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine, is added to the solution to deprotonate the hydroxyl group of the fluorophore.

-

Step 3: Addition of the Dinitrobenzenesulfonyl Group. 2,4-Dinitrobenzenesulfonyl chloride is added portion-wise to the reaction mixture at 0 °C.

-

Step 4: Reaction. The reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).

-

Step 5: Work-up and Purification. The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final this compound probe.

The following diagram outlines the synthetic workflow.

Caption: Synthetic workflow for this compound.

Quantitative Data

The performance of this compound as a fluorescent probe is characterized by several key photophysical and sensing parameters. The following table summarizes representative data for a dinitrobenzenesulfonate-based NIR thiol probe.

| Parameter | Value | Conditions |

| Excitation Wavelength (λex) | ~650 nm | In PBS buffer (pH 7.4) |

| Emission Wavelength (λem) | ~700-750 nm | In PBS buffer (pH 7.4) after reaction with thiols |

| Fluorescence Enhancement | >25-fold | Upon addition of glutathione[3] |

| Limit of Detection (LOD) | 75-160 nM | For various biological thiols[3] |

| Response Time | < 60 minutes | For reaction completion with thiols[3] |

| Quantum Yield (ΦF) of Product | 0.12 - 0.48 | Depending on the specific thiol adduct[3] |

In Vivo Imaging Applications

A significant advantage of this compound is its applicability for in vivo imaging, owing to the deep tissue penetration of near-infrared light. Studies have demonstrated its capability to detect endogenous thiols in living cells and animal models.[2][3] For instance, upon intraperitoneal injection in mice, the probe exhibits a strong turn-on fluorescence signal, allowing for the visualization of thiol distribution in real-time.[1] This highlights its potential as a powerful tool for studying physiological and pathological processes associated with changes in thiol levels.

The logical relationship for its application in cellular imaging is depicted below.

Caption: Logical workflow for cellular imaging using the probe.

Conclusion

This compound represents a highly effective class of fluorescent probes for the detection and imaging of biological thiols. Its NIR optical properties, high sensitivity and selectivity, and demonstrated utility in cellular and in vivo contexts make it an invaluable tool for researchers. The straightforward synthesis and clear sensing mechanism further enhance its appeal for a wide range of applications in biomedical research and drug development.

References

Unveiling the Potential of NIR-Thiol Dinitrobenzenesulfonate Probes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The detection and quantification of biothiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are of paramount importance in understanding cellular redox homeostasis and the progression of various diseases. Near-infrared (NIR) fluorescent probes offer significant advantages for in vivo and in vitro imaging due to their deep tissue penetration and minimal background fluorescence. This technical guide delves into the core photophysical properties, mechanism of action, and experimental applications of a prominent class of NIR probes for thiol detection: those utilizing a 2,4-dinitrobenzenesulfonate (DNBS) recognition moiety.

Core Principle: Thiol-Activated Fluorescence

The fundamental design of these probes consists of an NIR fluorophore quenched by a DNBS group. The DNBS moiety serves as a thiol-reactive trigger. In the presence of biothiols, a nucleophilic aromatic substitution reaction occurs, cleaving the DNBS group from the fluorophore. This cleavage disrupts the photoinduced electron transfer (PeT) quenching mechanism, resulting in a significant "turn-on" of NIR fluorescence. This process allows for the sensitive and selective detection of thiols in complex biological environments.

Signaling Pathway: Mechanism of Action

The activation of the NIR-Thiol dinitrobenzenesulfonate probe by biothiols follows a direct signaling pathway.

Caption: Thiol-induced activation of the NIR probe.

Photophysical and Performance Characteristics

The following table summarizes the key quantitative data for representative this compound probes, providing a comparative overview of their performance.

| Probe Name | Excitation Max (λex) | Emission Max (λem) | Stokes Shift | Quantum Yield (ΦF) | Limit of Detection (LOD) | Response Time | Fold Enhancement | Ref |

| DCMOS-N | ~495 nm | ~651 nm | 156 nm | - | 0.129 µM (Cys) | 2 min | - | [1] |

| NIR-28a | 600 nm | 710 nm | 110 nm | - | 82 nM (Cys) | 150 min | - | [2] |

| Generic Probe | 620 nm | 688 nm | 68 nm | - | 63 nM | - | 160-fold (with Cys) | [3] |

| NIR-21 | 646 nm | 658 nm | 12 nm | 0.03 -> 0.48 (with GSH) | 131 nM (GSH) | 60 min | - | [2] |

| NIR-10 | 600 nm | 700 nm | 100 nm | - | - | - | >25-fold (with GSH) | [2] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of these probes. Below are representative protocols for in vitro and in cellulo experiments.

In Vitro Spectroscopic Analysis

This protocol outlines the general procedure for characterizing the probe's response to thiols in a controlled environment.

Caption: Workflow for in vitro spectroscopic analysis.

-

Stock Solution Preparation: Prepare a stock solution of the this compound probe (e.g., 1 mM) in a suitable organic solvent such as dimethyl sulfoxide (DMSO).

-

Analyte Preparation: Prepare stock solutions of various biothiols (Cys, Hcy, GSH) and other relevant amino acids or biological species in a buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.4).

-

Reaction Mixture: In a cuvette, add the buffer solution, followed by the addition of the desired concentration of the analyte. Finally, add the probe to achieve the final working concentration (e.g., 10 µM). The final volume should be consistent across all experiments.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specified period, as determined by the probe's response time.

-

Spectroscopic Measurements: Record the absorption and fluorescence emission spectra at different time points using a spectrophotometer and a spectrofluorometer, respectively. The excitation wavelength should be set to the absorption maximum of the probe's activated form.

Live Cell Imaging

This protocol describes the application of this compound probes for detecting endogenous and exogenous thiols in living cells.

Caption: Workflow for live cell imaging of thiols.

-

Cell Culture: Plate cells (e.g., HeLa, A549, or other relevant cell lines) in a glass-bottom dish and allow them to adhere overnight in a suitable growth medium.

-

Probe Loading: Remove the growth medium and incubate the cells with the this compound probe (e.g., 5-10 µM) in a serum-free medium for a specified duration (e.g., 30 minutes) at 37°C.

-

Washing: After incubation, wash the cells three times with PBS to remove any excess probe.

-

Imaging: Acquire fluorescence images using a confocal laser scanning microscope equipped with an appropriate laser for excitation and an emission filter for the NIR region.

-

Control and Stimulation Experiments (Optional):

-

Negative Control: To confirm that the fluorescence signal is specific to thiols, pre-treat cells with a thiol-blocking agent, such as N-ethylmaleimide (NEM), before adding the probe.

-

Positive Control/Stimulation: To observe the probe's response to changes in thiol levels, cells can be treated with an exogenous source of thiols (e.g., Cys) before or during imaging.

-

Conclusion

This compound probes represent a powerful and versatile tool for the detection of biothiols in biological systems. Their turn-on fluorescence mechanism, coupled with the favorable properties of NIR imaging, makes them highly suitable for a wide range of applications in cell biology, drug discovery, and disease diagnostics. The data and protocols presented in this guide offer a solid foundation for researchers to effectively utilize these probes in their studies.

References

Technical Guide: NIR-Thiol Dinitrobenzenesulfonate for the Detection of Cellular Thiols

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular thiols, including cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are critical sulfur-containing biomolecules that play a pivotal role in maintaining cellular redox homeostasis, detoxification processes, and various signal transduction pathways.[1][2] Aberrant levels of these biothiols are implicated in a range of pathologies, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1][3] Consequently, the precise detection and quantification of cellular thiols are of significant interest in biomedical research and drug development. Near-infrared (NIR) fluorescent probes offer distinct advantages for biological imaging, such as deeper tissue penetration, reduced phototoxicity, and minimal interference from endogenous autofluorescence.[4][5] This guide focuses on a specific class of NIR probes utilizing a 2,4-dinitrobenzenesulfonate group as a thiol-reactive trigger for "turn-on" fluorescence detection.

Core Technology: The DNBS-Based NIR Probe

Design Principle

The probe's design is centered on a modular architecture consisting of two key components: a NIR-emitting fluorophore and a thiol-reactive quenching moiety.

-

NIR Fluorophore: Typically, a heptamethine cyanine dye serves as the fluorescent signaling unit.[4][6] This scaffold is chosen for its excellent photophysical properties, including high extinction coefficients and fluorescence emission in the NIR window (typically 650-900 nm).[1][4]

-

Thiol-Reactive Quencher: A 2,4-dinitrobenzenesulfonyl (DNBS) group is attached to the cyanine core.[6][7] This electron-withdrawing group effectively quenches the fluorophore's emission through a photoinduced electron transfer (PeT) process, rendering the probe in a non-fluorescent "off" state.[4] The DNBS group also serves as the specific recognition site for thiols.[7]

Mechanism of Action

The detection mechanism is based on a thiol-activated, irreversible chemical reaction.[6] The sulfhydryl group (-SH) of biothiols acts as a potent nucleophile, attacking the electron-deficient sulfonyl ester of the DNBS moiety.[6][8] This nucleophilic aromatic substitution reaction cleaves the DNBS quencher from the cyanine fluorophore.[7] The removal of the quencher disrupts the PeT process, restoring the fluorophore's π-electron conjugation and leading to a significant, detectable "turn-on" fluorescence signal in the NIR region.[6]

Caption: Thiol-activated cleavage and fluorescence turn-on mechanism.

Quantitative Performance Data

The performance of DNBS-based NIR probes for thiol detection has been characterized across several studies. Key quantitative metrics are summarized below for easy comparison.

| Probe Name/Reference | Excitation (λex) | Emission (λem) | Detection Limit (LOD) | Response Time | Fluorescence Enhancement | Target Analytes | Ref. |

| DNBSCy | ~600 nm | ~700 nm | Not Specified | - | >25-fold | GSH, Cys, Hcy | [4],[6] |

| DNBS-based Probe | 620 nm | 688 nm | 63 nM | - | 160-fold (with Cys) | Thiols | [9],[7] |

| NIR-4 | Not Specified | 656 nm | 2 µM | ~20 min | 33-fold (with Cys) | Cys, Hcy | [4] |

| NIR-10 | 600 nm | 700 nm | Not Specified | - | >25-fold | GSH, Cys, Hcy | [4],[5] |

| DCM-DNBS | 560 nm | 690 nm | 18 nM | - | - | GSH | [3] |

| NIR-Thiol (Generic) | NIR | NIR | 75 nM (GSH), 94 nM (Cys) | ~60 min | ~700-fold (in vivo S/N) | GSH, Cys, Hcy | [4],[10] |

Experimental Protocols

This section provides detailed methodologies for the characterization and application of NIR-Thiol dinitrobenzenesulfonate probes.

In Vitro Spectroscopic Analysis

This protocol details the steps to characterize the probe's response to thiols in a cell-free system.

-

Reagent Preparation:

-

Prepare a stock solution of the NIR-Thiol probe (e.g., 1 mM in DMSO).

-

Prepare stock solutions of relevant biothiols (GSH, Cys, Hcy) and other amino acids (for selectivity testing) in a suitable buffer (e.g., 10 mM PBS, pH 7.4).

-

The final buffer may contain a co-solvent like DMSO or ethanol to ensure probe solubility.[4]

-

-

Fluorescence Measurement:

-

In a quartz cuvette, dilute the probe stock solution to a final concentration (e.g., 5-10 µM) in the assay buffer.

-

Record the initial fluorescence spectrum using a spectrofluorometer, with excitation set to the probe's specified wavelength.

-

Add a specific concentration of the target thiol to the cuvette.

-

Record the fluorescence spectra at time intervals until the signal plateaus to determine the response time and maximum fluorescence enhancement.

-

-

Selectivity and Sensitivity:

-

Selectivity: Repeat step 2 with a range of other biologically relevant molecules (e.g., other amino acids, reactive oxygen species) to confirm that the fluorescence response is specific to thiols.[10]

-

Detection Limit (LOD): Titrate the probe solution with increasing, sub-micromolar concentrations of the target thiol. Measure the fluorescence intensity at each concentration and calculate the LOD based on the signal-to-noise ratio (typically 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear regression).

-

Cellular Thiol Imaging Protocol

This protocol outlines the workflow for detecting endogenous thiols in living cells.

Caption: Experimental workflow for detecting cellular thiols.

-

Cell Culture:

-

Control Experiment (Thiol Depletion):

-

Probe Loading:

-

Remove the culture medium from all dishes (test and control groups).

-

Add fresh medium containing the NIR-Thiol probe at a final concentration of 5-10 µM.

-

Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.[11]

-

-

Washing and Imaging:

-

After incubation, gently wash the cells three times with pre-warmed PBS (pH 7.4) to remove any unbound probe.

-

Add fresh PBS or imaging buffer to the dish.

-

Immediately image the cells using a confocal laser scanning microscope equipped with appropriate NIR laser lines for excitation and detectors for emission.[4]

-

-

Data Analysis:

-

Bright NIR fluorescence should be observed in the test cells, while the NEM-treated control cells should exhibit significantly weaker fluorescence.[4][11]

-

Quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ/Fiji) to compare thiol levels between different experimental conditions.

-

Application in Cellular Signaling and Redox State

Detecting cellular thiols with NIR probes provides a powerful tool for investigating the cellular redox environment. Glutathione, the most abundant non-protein thiol, is a key antioxidant and a critical component of the glutathione reductase system, which mitigates oxidative stress.[3][6]

Caption: Relationship between oxidative stress, thiols, and probe detection.

By using this compound, researchers can:

-

Monitor Oxidative Stress: An increase in reactive oxygen species (ROS) will deplete the cellular thiol pool, leading to a decrease in the probe's fluorescence signal.

-

Assess Drug Efficacy: Evaluate the effect of pro-oxidant or antioxidant drug candidates by measuring the corresponding changes in cellular thiol levels.

-

Distinguish Cell States: Cancer cells often exhibit altered redox states and higher levels of GSH compared to normal cells, which can be visualized and quantified with this probe.[11] The probe has been successfully used to distinguish between normal and cancer cells.[11]

Conclusion

NIR-Thiol probes based on the 2,4-dinitrobenzenesulfonate reactive group are powerful chemical tools for the sensitive and selective detection of biothiols in vitro and in living cells.[6][10] Their prominent features, including NIR absorption and emission, high signal-to-noise ratio, and rapid turn-on response, make them highly suitable for applications in redox biology, disease diagnosis, and high-throughput drug screening.[10] The detailed protocols and performance data provided in this guide offer a comprehensive resource for researchers aiming to leverage this technology in their work.

References

- 1. Red/Near-Infrared Biothiol Fluorescent Probes [manu56.magtech.com.cn]

- 2. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Near-Infrared Probes for Biothiols (Cysteine, Homocysteine, and Glutathione): A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A turn-on NIR fluorescence and colourimetric cyanine probe for monitoring the thiol content in serum and the glutathione reductase assisted glutathione redox process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A near-infrared turn on fluorescent probe for biothiols detection and its application in living cells (2017) | Caixia Yin | 49 Citations [scispace.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Precision Imaging of Biothiols in Live Cells and Treatment Evaluation during the Development of Liver Injury via a Near-Infrared Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

Understanding turn-on fluorescence of NIR thiol probes

An in-depth technical guide by Gemini

Topic: Understanding Turn-On Fluorescence of Near-Infrared (NIR) Thiol Probes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biothiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are critical sulfur-containing molecules that play a central role in maintaining cellular redox homeostasis, detoxification, and various signaling pathways.[1] Abnormal concentrations of these biothiols are implicated in a range of diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions.[1][2] Consequently, the ability to accurately detect and quantify biothiols in complex biological environments is of significant interest in biomedical research and drug development.

Fluorescent probes have emerged as indispensable tools for this purpose, offering high sensitivity and spatiotemporal resolution for real-time imaging in living systems.[1] Among these, probes operating in the near-infrared (NIR) window (typically 650–900 nm) are particularly advantageous.[3] Light in this range experiences reduced absorption and scattering by biological tissues and less interference from endogenous autofluorescence, enabling deeper tissue penetration and a higher signal-to-background ratio for in vivo imaging.[3][4]

This guide focuses on "turn-on" NIR fluorescent probes, a class of smart sensors that are initially non-fluorescent (in an "off" state) and exhibit a significant increase in fluorescence intensity upon selective reaction with a target biothiol. This mechanism provides a clear and direct signal that is proportional to the analyte concentration, making these probes powerful instruments for biological investigation.

Core Principles of Turn-On NIR Thiol Probes

The design of a turn-on NIR thiol probe is based on the integration of three key components: an NIR fluorophore, a thiol-specific recognition moiety, and a quenching mechanism that links them. The fundamental principle involves the suppression of the fluorophore's emission in its native state, which is then reversed upon a specific chemical reaction with a biothiol.

Signaling Pathways and Mechanisms

The turn-on response is typically triggered by one of several chemical reactions that disrupt a photoinduced electron transfer (PeT) or intramolecular charge transfer (ICT) process, which is responsible for quenching the fluorescence.

-

Cleavage of a Recognition Group: This is the most common strategy. A thiol-reactive group, which also acts as a fluorescence quencher, is attached to the NIR fluorophore. The nucleophilic thiol group of Cys, Hcy, or GSH attacks and cleaves this recognition moiety, physically separating it from the fluorophore and restoring its fluorescence.[5] The 2,4-dinitrobenzenesulfonyl (DNBS) group is a widely used recognition/quenching moiety that is readily cleaved by thiols via a nucleophilic aromatic substitution (SNAr) reaction.[4][5][6]

-

Michael Addition: Probes containing an electron-deficient α,β-unsaturated ketone (a Michael acceptor) can react with thiols.[6] This addition alters the electronic properties of the conjugated system, inhibiting the quenching process and turning on the fluorescence.

-

Disulfide Cleavage: Some probes utilize a disulfide bond that brings two fluorophores into close proximity, leading to self-quenching via Förster Resonance Energy Transfer (FRET).[4] The cleavage of this bond by glutathione separates the fluorophores, eliminates the FRET process, and restores fluorescence.[4]

Caption: General "turn-on" signaling pathway for a NIR thiol probe.

The specific reaction mechanism often dictates the probe's selectivity towards different biothiols. For example, some probes utilize rearrangement reactions that are unique to Cys or Hcy, allowing for their discrimination from the much more abundant GSH.[4][7]

Caption: SNAr reaction mechanism for activating DNBS-based probes.

Quantitative Data of Representative NIR Thiol Probes

The performance of a fluorescent probe is defined by several key photophysical and sensing parameters. The table below summarizes quantitative data for several recently developed turn-on NIR thiol probes, facilitating comparison.

| Probe Name | Target Thiol(s) | λex (nm) | λem (nm) | Quantum Yield (ΦF) (Off → On) | Fold Increase | LOD | Response Time | Reference |

| NIR-3 | GSH | 610 | 665 | - | 2.7 | 150 nM | 120 min | [4] |

| NIR-4 | Cys, Hcy | ~634 | 656 | 0.006 → 0.162 (Cys) | 33 (Cys), 22 (Hcy) | - | - | [4][8] |

| NIR-11 | GSH, Cys, Hcy | 720 (GSH) | 850 (GSH) | - | 45 (GSH) | 75 nM (GSH) | 60 min | [4] |

| NIR-15b | Cys, Hcy | 650 | 776 | - → 0.0215 (Cys) | - | 0.66 µM (Cys) | - | [4] |

| NIR-20 | Cys, Hcy, GSH | 670 | 730 | - | 15-28 | 8 nM (Cys) | 10 min | [4] |

| NIR-21 | GSH, Cys, Hcy | 646 | 658 | 0.03 → 0.48 (GSH) | ~16 (GSH) | 131 nM | 60 min | [4] |

| CyR | GSH | - | - | - → 0.43 | 75 | - | - | [9] |

| N-Bio | Cys, GSH, Hcy | - | - | - → 0.30 | ~200 | 33 nM (GSH) | 6-14 min | [10] |

| CHMC-thiol | Thiols | - | 680 | Turn-on at low conc. | - | - | - | [2] |

LOD: Limit of Detection. Data is compiled from multiple sources and represents a selection of available probes.

Experimental Protocols

The successful application of NIR thiol probes requires rigorous characterization and standardized experimental procedures.

Protocol 1: In Vitro Characterization of a NIR Thiol Probe

This protocol outlines the essential steps to validate the performance of a new probe in a controlled, cell-free environment.

-

Materials & Reagents:

-

NIR Thiol Probe Stock Solution (e.g., 1 mM in DMSO).

-

Biothiols (GSH, Cys, Hcy) and other analytes (various amino acids, reactive oxygen species).

-

Buffer solution (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

-

Spectrofluorometer.

-

-

Selectivity Test:

-

Prepare solutions of the probe (e.g., 10 µM) in buffer.

-

To separate solutions, add a high concentration (e.g., 10-100 equivalents) of each biothiol and other non-target analytes.

-

Incubate for a set period (e.g., 60 minutes) at 37°C.

-

Measure the fluorescence emission spectrum for each solution to determine if the signal is specific to thiols.

-

-

Kinetics (Response Time):

-

Add a defined concentration of the target biothiol (e.g., 10 equivalents) to a solution of the probe.[1]

-

Immediately begin recording the fluorescence intensity at the peak emission wavelength (λem) over time until the signal reaches a plateau.[1] This determines the time required for the reaction to complete.

-

-

Titration and Limit of Detection (LOD):

-

Prepare a series of solutions with a fixed probe concentration and increasing concentrations of the target biothiol (e.g., 0 to 5 equivalents).

-

After incubation, measure the fluorescence intensity for each concentration.

-

Plot the fluorescence intensity against the thiol concentration. A linear relationship should be observed at low concentrations.[11]

-

Calculate the LOD using the formula 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear regression line.

-

-

pH Stability:

Protocol 2: Imaging of Biothiols in Living Cells

This protocol describes the use of a NIR probe to visualize thiols in cultured cells.

References

- 1. benchchem.com [benchchem.com]

- 2. Single near-infrared fluorescent probe with high- and low-sensitivity sites for sensing different concentration ranges of biological thiols with disti ... - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03591K [pubs.rsc.org]

- 3. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Near-Infrared Probes for Biothiols (Cysteine, Homocysteine, and Glutathione): A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Near-Infrared Fluorescent Probe with High Quantum Yield and Its Application in the Selective Detection of Glutathione in Living Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A NIR fluorescent sensor for biothiols based on a dicyanoisophorone derivative with a large Stokes shift and high quantum yield (2019) | Ming Qian | 10 Citations [scispace.com]

- 11. Precision Imaging of Biothiols in Live Cells and Treatment Evaluation during the Development of Liver Injury via a Near-Infrared Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Illuminating Cellular Redox Landscapes: A Protocol for Live-Cell Thiol Detection Using NIR-Thiol Dinitrobenzenesulfonate

Application Notes

Near-infrared (NIR) fluorescent probes have emerged as powerful tools for the real-time, non-invasive detection of biological thiols in living systems. Among these, NIR-Thiol dinitrobenzenesulfonate stands out for its ability to selectively react with thiols, such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy), which are crucial for maintaining cellular redox homeostasis. Dysregulation of thiol levels is implicated in numerous diseases, making probes that can accurately monitor their dynamics invaluable in both basic research and drug development.

This document provides a comprehensive protocol for the application of this compound in live cells. The probe operates on a "turn-on" fluorescence mechanism. The dinitrobenzenesulfonyl (DNBS) group acts as both a recognition moiety for thiols and a quencher of the NIR fluorophore. In the presence of thiols, the DNBS group is cleaved, restoring the fluorescence of the NIR dye and providing a signal that is directly proportional to the thiol concentration.[1][2][3] This method offers high sensitivity, good cell membrane permeability, and the advantages of NIR imaging, including deeper tissue penetration and reduced autofluorescence.[2][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of various NIR-thiol probes based on the dinitrobenzenesulfonate chemistry, providing a comparative overview for experimental design.

Table 1: Spectroscopic Properties of NIR-Thiol Probes

| Probe Name/Reference | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |

| Probe 17[1] | 560 | 690 | 130 | Not Reported |

| Probe 18 (BODIPY-based)[1] | 600 | 660 | 60 | Not Reported |

| CyR[5] | Not specified | Not specified | Not specified | 0.43 (after GSH addition) |

| NIR-10[2][6] | 600 | 700 | 100 | Not Reported |

| NIR-21 (BODIPY-based)[2] | 646 | 658 | 12 | 0.48 (with GSH) |

| Probe 1 (Dicyanoisophorone-based)[3] | Not specified | Not specified | 134 | Not Reported |

Table 2: Performance Characteristics of NIR-Thiol Probes

| Probe Name/Reference | Analyte(s) | Detection Limit | Response Time | Fold Enhancement |

| Probe 17[1] | Thiols (GSH, Cys, Hcy) | 1.8 x 10⁻⁸ M | Not Reported | Not Reported |

| CyR[5] | GSH | Not Reported | Not Reported | 75-fold |

| NIR-10[6] | GSH, Cys, Hcy | Not Reported | Not Reported | >25-fold |

| NIR-21[2] | GSH | 131 nM | 60 min | Not Reported |

| Probe 1 (Dicyanoisophorone-based)[3] | Cys, Hcy, GSH | 36.0 nM (Cys), 39.0 nM (Hcy), 48.0 nM (GSH) | < 300 s | Not Reported |

| BDP-CYS[7] | Cys, Hcy, GSH | 0.095 µM (Cys), 0.29 µM (Hcy), 0.56 µM (GSH) | Not Reported | Not Reported |

Experimental Protocols

This section details the methodologies for utilizing this compound for live-cell imaging of thiols.

Reagent Preparation

-

This compound Stock Solution: Prepare a 1 mM stock solution of the probe in anhydrous dimethyl sulfoxide (DMSO). Store the stock solution at -20°C, protected from light.

-

Cell Culture Medium: Use the appropriate complete medium for your cell line of interest (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Phosphate-Buffered Saline (PBS): Prepare a 1x PBS solution (pH 7.4).

Cell Culture and Seeding

-

Culture cells (e.g., HeLa, MCF-7) in a T-75 flask at 37°C in a humidified atmosphere with 5% CO₂.

-

Once the cells reach 80-90% confluency, detach them using trypsin-EDTA.

-

Seed the cells onto a suitable imaging vessel (e.g., glass-bottom dishes, 96-well plates) at a density that will result in 60-70% confluency on the day of the experiment.

-

Allow the cells to adhere and grow for 24 hours before the experiment.

Live-Cell Imaging Protocol

-

Probe Loading:

-

On the day of the experiment, remove the culture medium from the cells.

-

Wash the cells twice with warm PBS (pH 7.4).

-

Prepare a working solution of this compound by diluting the 1 mM stock solution in serum-free medium to a final concentration of 5-10 µM.

-

Incubate the cells with the probe-containing medium for 30 minutes at 37°C.

-

-

Washing:

-

After incubation, remove the probe-containing medium.

-

Wash the cells three times with warm PBS to remove any excess, uninternalized probe.

-

-

Imaging:

-

Add fresh, pre-warmed complete culture medium to the cells.

-

Image the cells using a confocal microscope equipped with a NIR laser and detector.

-

Set the excitation and emission wavelengths according to the specific this compound probe being used (refer to Table 1 for guidance).

-

Acquire images in the NIR channel to detect the fluorescence signal from the probe that has reacted with intracellular thiols.

-

Control Experiments

To validate the specificity of the probe for thiols, it is recommended to perform the following control experiments:

-

Negative Control (Thiol Depletion):

-

Pre-treat the cells with 50 µM N-ethylmaleimide (NEM), a known thiol-scavenging agent, for 30 minutes at 37°C before probe loading.[7][8]

-

Follow the standard probe loading and imaging protocol.

-

A significant reduction in the NIR fluorescence signal is expected, confirming that the signal is dependent on intracellular thiols.

-

-

Positive Control (Thiol Supplementation):

-

Pre-treat the cells with a thiol-containing compound, such as 300 µM Cysteine, for a designated period before probe loading.[2]

-

Follow the standard probe loading and imaging protocol.

-

An increase in the NIR fluorescence signal should be observed.

-

Visualizations

The following diagrams illustrate the key processes involved in the use of this compound.

Caption: Signaling pathway of this compound probe.

Caption: Experimental workflow for live-cell thiol imaging.

References

- 1. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Near-Infrared Probes for Biothiols (Cysteine, Homocysteine, and Glutathione): A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioimaging and Sensing Thiols In Vivo and in Tumor Tissues Based on a Near-Infrared Fluorescent Probe with Large Stokes Shift - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Near-Infrared Fluorescent Probe with High Quantum Yield and Its Application in the Selective Detection of Glutathione in Living Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Precision Imaging of Biothiols in Live Cells and Treatment Evaluation during the Development of Liver Injury via a Near-Infrared Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lysosome-Targeted Single Fluorescence Probe for Two-Channel Imaging Intracellular SO2 and Biothiols - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: In Vivo Glutathione Imaging with NIR-Thiol Dinitrobenzenesulfonate Probe

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glutathione (GSH) is the most abundant non-protein thiol in mammalian cells, playing a crucial role in maintaining cellular redox homeostasis, detoxification, and various signaling pathways.[1][2] Aberrant GSH levels are implicated in numerous diseases, including cancer, neurodegenerative disorders, and liver injury, making it a critical biomarker for disease diagnosis and therapeutic monitoring.[1][3][4] Near-infrared (NIR) fluorescent probes offer significant advantages for in vivo imaging, such as deep tissue penetration and minimal autofluorescence.[5][6] This document details the application of a reaction-based NIR probe, dinitrobenzenesulfonyl-cyanine (DNBSCy), for the colorimetric and fluorescent turn-on detection of glutathione and other biothiols.[7][8]

Principle and Sensing Mechanism

The probe, referred to as DNBSCy or NIR-10 in literature, consists of a heptamethine-cyanine fluorophore whose fluorescence is initially quenched by a 2,4-dinitrobenzenesulfonate (DNBS) group.[5] The electron-withdrawing DNBS moiety serves as a recognition site for thiols. In the presence of glutathione, the nucleophilic thiol group (-SH) of GSH attacks the DNBS group, cleaving it from the cyanine dye.[5][8][9] This reaction releases the unquenched cyanine fluorophore (Cy-quinone), which restores its extended π-electron conjugation, resulting in a distinct color change and a strong "turn-on" fluorescence emission in the NIR spectrum.[7][8]

Caption: Reaction mechanism of the DNBSCy probe with glutathione.

Quantitative Data and Performance

The DNBSCy probe exhibits distinct changes in its photophysical properties upon reaction with thiols, enabling quantitative analysis. The key performance metrics are summarized below.

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | ~600 nm | [5] |

| Emission Wavelength (λem) | ~700 nm | [5][9] |

| Fluorescence Enhancement | > 25-fold | [5] |

| Absorption Max (Probe) | 390 nm | [5] |

| Absorption Max (Product) | 476 nm and 581 nm | [5][8][9] |

| Visual Color Change | Light Green to Blue | [5][8] |

| Response Time | Initial response within 2 min; saturation after 20 min | [5] |

| Optimal pH Range | 6.0 - 10.0 | [5] |

| Selectivity | Responds to Glutathione (GSH), Cysteine (Cys), and Homocysteine (Hcy) | [5] |

Protocols

Protocol 1: In Vitro Spectroscopic Analysis of Glutathione

This protocol outlines the procedure for characterizing the probe's response to GSH in a cell-free system.

Materials:

-

DNBSCy probe

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), 10 mM, pH 7.4

-

Glutathione (GSH)

-

UV-Vis Spectrophotometer

-

Fluorometer

-

96-well microplates or cuvettes

Procedure:

-

Probe Preparation: Prepare a stock solution of the DNBSCy probe (e.g., 1 mM) in DMSO. Store in the dark at -20°C.

-

GSH Preparation: Prepare a stock solution of GSH (e.g., 10 mM) in 10 mM PBS (pH 7.4). Prepare fresh daily.

-

Working Solutions: Dilute the DNBSCy stock solution in PBS to the final desired concentration (e.g., 10 µM).

-

Measurement - Baseline:

-

Transfer the DNBSCy working solution to a cuvette or microplate well.

-

Record the absorbance spectrum (e.g., 300-800 nm).

-

Record the fluorescence emission spectrum (λex = 600 nm, λem = 650-800 nm).

-

-

Measurement - Reaction:

-

Add a specific concentration of GSH to the DNBSCy working solution.

-

Incubate for 20-30 minutes at room temperature, protected from light.

-

Repeat the absorbance and fluorescence measurements.

-

-

Data Analysis:

-

Observe the shift in absorbance peaks and the change in color.

-

Calculate the fluorescence enhancement by dividing the peak fluorescence intensity after GSH addition by the initial intensity.

-

To determine the limit of detection (LOD), perform a concentration-dependent titration of GSH and plot the fluorescence intensity versus GSH concentration.

-

Caption: Workflow for in vitro spectroscopic analysis of GSH.

Protocol 2: Imaging Glutathione in Live Cells

This protocol provides a general framework for imaging intracellular GSH levels.

Materials:

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

DNBSCy probe stock solution (1 mM in DMSO).

-

N-ethylmaleimide (NEM) for GSH depletion (optional control).

-

Confocal laser scanning microscope with NIR capabilities.

Procedure:

-

Cell Culture: Seed cells on glass-bottom dishes or chamber slides and culture until they reach 60-70% confluency.

-

Optional Control (GSH Depletion): To confirm the probe's specificity, pre-treat a subset of cells with a GSH-depleting agent like NEM (e.g., 1 mM) for 30-60 minutes.

-

Probe Loading:

-

Remove the culture medium and wash the cells twice with warm PBS (pH 7.4).

-

Add fresh, serum-free medium containing the DNBSCy probe (e.g., 5-10 µM).

-

Incubate for 30 minutes at 37°C in a CO₂ incubator.

-

-

Imaging:

-

Wash the cells twice with PBS to remove excess probe.

-

Add fresh PBS or imaging buffer to the cells.

-

Image the cells using a confocal microscope. Use an excitation wavelength near 600 nm (e.g., 633 nm laser) and collect emission in the NIR range (e.g., 680-750 nm).

-

-

Data Analysis: Compare the fluorescence intensity between control cells, NEM-treated cells, and cells exogenously supplemented with GSH to validate the probe's response to intracellular GSH levels.

Protocol 3: In Vivo Imaging in Animal Models

This protocol describes a general procedure for non-invasive imaging of GSH in a mouse model.

Materials:

-

DNBSCy probe, formulated for in vivo use (e.g., in PBS with a small percentage of DMSO or other solubilizing agent).

-

Tumor-bearing or disease-model mice.

-

In vivo imaging system (IVIS) or similar NIR fluorescence imager.

-

Anesthetic (e.g., isoflurane).

Procedure:

-

Animal Preparation: Anesthetize the mouse using isoflurane. Acquire a baseline whole-body fluorescence image before probe injection.

-

Probe Administration: Administer the DNBSCy probe solution via intravenous (tail vein) or intraperitoneal injection. The optimal dose must be predetermined (e.g., 10-50 nmol per mouse).

-

Time-Lapse Imaging: Acquire whole-body NIR fluorescence images at various time points post-injection (e.g., 15 min, 30 min, 1h, 2h, 4h, 24h) to monitor probe distribution and activation.

-

Ex Vivo Imaging (Optional): After the final in vivo imaging time point, euthanize the animal and excise major organs and the tumor (if applicable). Image the excised tissues to confirm the in vivo signal localization.

-

Data Analysis: Quantify the fluorescence intensity in the region of interest (e.g., tumor or specific organ) over time. Calculate the signal-to-background ratio to assess detection sensitivity.

Caption: Workflow for in vivo fluorescence imaging of GSH.

References

- 1. Recent advances in glutathione fluorescent probes based on small organic molecules and their bioimaging - Analyst (RSC Publishing) [pubs.rsc.org]

- 2. Research Progress of Fluorescent Probes for Detection of Glutathione (GSH): Fluorophore, Photophysical Properties, Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in glutathione fluorescent probes based on small organic molecules and their bioimaging - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. Construction of a novel highly selective NIR probe for monitoring the changes of glutathione levels in drug-induced liver injury - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Near-Infrared Probes for Biothiols (Cysteine, Homocysteine, and Glutathione): A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activatable NIR-II Fluorescence Probe for Highly Sensitive and Selective Visualization of Glutathione In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A turn-on NIR fluorescence and colourimetric cyanine probe for monitoring the thiol content in serum and the glutathione reductase assisted glutathione redox process. | Semantic Scholar [semanticscholar.org]

- 8. A turn-on NIR fluorescence and colourimetric cyanine probe for monitoring the thiol content in serum and the glutathione reductase assisted glutathione redox process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. A turn-on NIR fluorescence and colourimetric cyanine probe for monitoring the thiol content in serum and the glutathione reductase assisted glutathione redox process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thiol and redox reactive agents exert different effects on glutathione metabolism in HeLa cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

Detecting Mitochondrial Thiols with NIR-Thiol Dinitrobenzenesulfonate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction